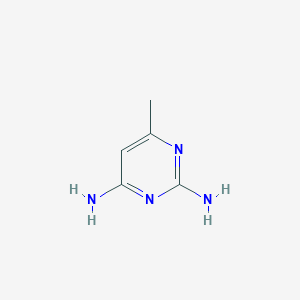

6-Methyl-2,4-pyrimidinediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHQNVDSHUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902889 | |

| Record name | NoName_3465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-73-7 | |

| Record name | 1791-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 6-Methyl-2,4-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its pyrimidine core is a key structural motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis and purification protocols, and its emerging pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and utilization of this promising scaffold.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-Methylpyrimidine-2,4-diamine | |

| Synonyms | 2,4-Diamino-6-methylpyrimidine | |

| CAS Number | 179-73-7 | [1] |

| Molecular Formula | C₅H₈N₄ | |

| Molecular Weight | 124.14 g/mol | |

| Canonical SMILES | CC1=CC(=NC(=N1)N)N |

Physical Properties

| Property | Value | Reference |

| Melting Point | 199-202 °C | [2] |

| Boiling Point | Decomposes at high temperatures | [2] |

| Solubility | Soluble in water, more soluble in organic solvents like ethanol and methanol.[3] | |

| pKa | Not explicitly found for this specific compound. Related diaminopyrimidines have pKa values influenced by the amino groups. | |

| Appearance | White to off-white crystalline powder | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ammonolysis of 2,4-dichloro-6-methylpyrimidine. The following protocol is a generalized procedure based on established chemical principles.

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Ammonia (aqueous or in a sealed tube with an alcoholic solvent)

-

Ethanol (or other suitable solvent)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dichloro-6-methylpyrimidine in a minimal amount of ethanol.

-

Add a significant excess of aqueous ammonia to the solution. The reaction can also be performed in a sealed tube with ethanolic ammonia.

-

Seal the reaction vessel and heat the mixture with stirring. The reaction temperature and duration will depend on the specific conditions and scale but is typically in the range of 100-150°C for several hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol, or a mixture)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)[5]

-

Ice bath

Procedure:

-

Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

-

To maximize the yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.[7] The chemical shifts and coupling patterns provide detailed information about the molecular structure.

Pharmacological Properties and Mechanism of Action

Derivatives of 2,4-diaminopyrimidine have demonstrated a broad range of biological activities, including anti-proliferative and anti-parasitic effects.

Anti-proliferative Activity

Diaminopyrimidine derivatives have been investigated as potent inhibitors of various kinases involved in cancer cell proliferation. One key target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in tumor development.[8] Inhibition of FAK can disrupt downstream signaling pathways, including the AKT and ERK pathways, leading to reduced cell proliferation.[8] The general mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity.

Caption: Simplified pathway of FAK inhibition by diaminopyrimidines.

Anti-parasitic Activity: Chagas Disease

A series of 2,4-diamino-6-methylpyrimidines have been identified as having potential for the treatment of Chagas' disease, which is caused by the parasite Trypanosoma cruzi.[9] The mechanism of action for these compounds appears to be cytocidal, meaning they directly kill the parasite.[9] Interestingly, this activity is not mediated through the inhibition of the parasite's sterol biosynthesis enzyme, TcCYP51, which is a common target for anti-fungal and some anti-parasitic drugs.[9] The exact molecular target within the parasite remains an active area of research, but it is known that these compounds are effective against the intracellular amastigote form of the parasite.[10] The primary mechanism of action for many anti-trypanosomal drugs involves the alteration of oxidative metabolism within the parasite.[11]

Caption: Proposed mechanism of action against Trypanosoma cruzi.

Conclusion

This compound is a versatile chemical entity with a promising future in drug discovery and development. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive scaffold for further investigation. This technical guide has provided a foundational understanding of its core properties, synthesis, and pharmacological potential. Continued research into the specific mechanisms of action and structure-activity relationships of this compound and its analogues is warranted and holds the potential to yield novel therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. mt.com [mt.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative effect, alteration of cancer cell cycle progression and potential MET kinase inhibition induced by 3,4-dihydropyrimidin-2(1H)-one C5 amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

An In-depth Technical Guide to 6-Methyl-2,4-pyrimidinediamine (CAS No. 179-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2,4-pyrimidinediamine, a substituted pyrimidine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in nucleic acids and is prevalent in a vast array of biologically active molecules.[1][2][3] This technical guide provides a comprehensive overview of this compound (CAS No. 179-73-7), consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. The information presented is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and related scientific disciplines.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. While a comprehensive experimental dataset for this specific molecule is not consolidated in a single source, the following tables summarize available data and representative spectral information for the core pyrimidine structure.

Physicochemical Properties

Quantitative data for this compound is summarized below. This information is critical for handling, formulation, and experimental design.

| Property | Value | Source |

| CAS Number | 179-73-7 | [4] |

| Molecular Formula | C₅H₈N₄ | Derived |

| Molecular Weight | 124.15 g/mol | Derived |

| Appearance | Solid or liquid | [4] |

| Purity | >95% (Typical) | [4] |

| Storage | Store in a sealed, air-resistant container | [4] |

Representative Spectroscopic Data

The following table presents characteristic spectral data for closely related 6-methyl-pyrimidine derivatives. These values provide a reference for the structural elucidation and characterization of the this compound core.

| Spectroscopic Technique | Characteristic Peaks / Shifts | Source (Analogous Compounds) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.2 (brs, NH), ~7.7 (brs, NH), ~5.1-5.5 (s, CH-pyrim.), ~2.2-2.3 (s, 3H, CH₃) | [5][6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=N), ~152 (C=N), ~148 (C-CH₃), ~99 (CH-pyrim.), ~18 (CH₃) | [5][6] |

| FT-IR (KBr) | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~2970 (C-H stretch), ~1640-1590 (C=N, C=C stretch) | [5][7][8] |

| Mass Spectrometry (MS) | m/z: 124 (M⁺) | Calculated |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through established heterocyclic chemistry routes. A common and efficient method involves the nucleophilic substitution of a halogenated pyrimidine precursor.

General Synthetic Pathway

The preparation of 2,4-diaminopyrimidine derivatives often starts from commercially available materials like 2-amino-4-chloro-6-methylpyrimidine.[9] This intermediate allows for the introduction of various amine functionalities. A plausible and direct synthesis route for the parent compound involves the reaction of 4-amino-6-chloro-2-methylpyrimidine with ammonia or a protected ammonia equivalent, though the most common literature syntheses focus on creating more complex derivatives.

A highly relevant and documented procedure is the synthesis of the key intermediate, 2,4-diamino-6-chloropyrimidine, from its corresponding 6-hydroxypyrimidine precursor. This intermediate is then used to synthesize a wide range of derivatives.

Caption: General synthetic route for 6-substituted 2,4-diaminopyrimidines.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Intermediate)

This protocol is adapted from a documented procedure for the synthesis of a key precursor used to generate a library of 2,4-diaminopyrimidine derivatives.[10]

Materials:

-

2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)

-

Phosphorus oxychloride (POCl₃, 9 mL)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Standard reflux and extraction glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Chlorination: Stir the mixture at 97 °C for 17 hours under a fume hood.

-

Quenching and Hydrolysis: After cooling, slowly and carefully add the reaction solution to a beaker of ice water. Stir this aqueous solution at 90 °C for 1 hour to ensure complete hydrolysis of excess POCl₃.

-

Neutralization and Extraction: Cool the solution and adjust the pH to 8 using a NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid, 2,4-diamino-6-chloropyrimidine, can be further purified by recrystallization or column chromatography if necessary.

Caption: Step-by-step workflow for the synthesis of the key intermediate.

Biological Activity and Applications in Drug Development

The this compound scaffold is a component of numerous molecules with a wide spectrum of biological activities. This versatility has made it a "privileged scaffold" in medicinal chemistry.[3][11]

Antimicrobial and Antiparasitic Activity

-

Chagas' Disease: A series of 2,4-diamino-6-methylpyrimidines were identified through high-throughput screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[12] These compounds were found to be cytocidal and suitable for further optimization into clinical candidates.[12]

-

Antibacterial and Antifungal: Pyrimidine derivatives, in general, exhibit a wide range of antimicrobial activities.[13] The synthetic versatility of the pyrimidine core allows for the generation of structurally diverse compounds that can be optimized to target various bacterial and fungal pathogens.[3][13]

Anticancer Activity via Kinase Inhibition

Many pyrimidine-based molecules function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

-

Receptor Tyrosine Kinase (RTK) Inhibition: N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as multi-targeted RTK inhibitors.[14] They target key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by VEGFR and EGFR.[14] Inhibition of these pathways can prevent the growth and metastasis of solid tumors.[14]

Caption: Conceptual diagram of RTK signaling inhibition by a pyrimidine drug.

Other Applications

-

Cognitive Disorders: Derivatives incorporating the pyrimidine structure have been developed as selective PDE9A inhibitors for potential use in treating cognitive disorders.[15] These compounds can elevate cGMP levels in the brain, showing pro-cognitive activity in rodent models.[15]

-

Cosmetic and Pharmaceutical Formulations: Certain derivatives of 6-methyl-pyrimidine-2,4-diamine are patented for use as basic neutralizing agents or as preservatives in cosmetic and pharmaceutical compositions.[9]

-

Agrochemicals: Some synthesized 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown a pronounced stimulating effect on plant growth.[6]

Conclusion

This compound (CAS 179-73-7) is a valuable heterocyclic compound. As a member of the broader pyrimidine family, its core structure is integral to a multitude of compounds with significant pharmacological and industrial applications. Its synthetic accessibility and the diverse biological activities of its derivatives—ranging from antiparasitic and anticancer to CNS-active agents—underscore its importance as a scaffold in modern drug discovery and development. This guide provides core technical data and protocols to facilitate further research and application of this versatile chemical entity.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sjomr.org.in [sjomr.org.in]

- 4. This compound 179-73-7, CasNo.179-73-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 8. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 9. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 6-Methyl-2,4-pyrimidinediamine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold, with a methyl group at the 6-position, represents a privileged structure in medicinal chemistry. This core is the foundation for a multitude of derivatives exhibiting a wide range of biological activities. The mechanism of action is highly dependent on the substitutions at other positions of the pyrimidine ring, leading to compounds with potent antiproliferative, antiparasitic, and kinase-inhibitory effects. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this chemical class, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Dihydrofolate Reductase (DHFR) Inhibition: The Classical Mechanism

A primary and extensively studied mechanism of action for 2,4-diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[1][5] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, which explains their efficacy as anticancer and antimicrobial agents.[4]

The 2,4-diaminopyrimidine moiety mimics the binding of the natural substrate, dihydrofolate, in the active site of the DHFR enzyme.[6] Non-classical, lipid-soluble DHFR inhibitors containing this scaffold can passively diffuse through cell membranes, offering an advantage over classical inhibitors that require active transport and can be susceptible to resistance mechanisms.[7]

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate synthesis pathway and the point of inhibition by 2,4-diaminopyrimidine derivatives.

Quantitative Data: DHFR Inhibition by 2,4-Diaminopyrimidine Derivatives

The following table summarizes the inhibitory activity of various 2,4-diaminopyrimidine derivatives against DHFR from different species. It is important to note that the substitution pattern on the pyrimidine ring significantly influences potency and selectivity.

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis DHFR | MIC: 0.125-8 µg/mL | [8] |

| 6-Alkyl-2,4-diaminopyrimidines | Staphylococcus aureus DHFR | MIC: 0.125-8 µg/mL | [8] |

| 5-(2'-arylpropargyl)-6-ethyl-2,4-diaminopyrimidine | Human DHFR | IC50: 57 nM | [7] |

| 5-Arylthio-6-methylthieno[2,3-d]pyrimidin-4-one | Human DHFR | IC50: 2.2 µM |

Antiparasitic Activity: Targeting Trypanosoma cruzi

A significant area of research for 2,4-diamino-6-methylpyrimidine derivatives is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[9] These compounds have demonstrated cytocidal activity against the intracellular amastigote form of the parasite, which is the replicative stage in the mammalian host and the primary target for drug therapy.[10] The mechanism of action has been shown to be distinct from the inhibition of the common antiparasitic target, sterol 14α-demethylase (CYP51).[10] While the precise molecular target is still under investigation, some studies suggest that 2,4-diaminopyrimidines can target kinases within the parasite, such as mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs).

Trypanosoma cruzi Life Cycle and Point of Intervention

The diagram below outlines the life cycle of Trypanosoma cruzi and highlights the intracellular amastigote stage, which is susceptible to 2,4-diaminopyrimidine derivatives.

Kinase Inhibition: A Modern Therapeutic Avenue

More recently, the 2,4-diaminopyrimidine scaffold has been identified as a potent hinge-binding motif for various protein kinases, making it a valuable core for the development of targeted cancer therapies and treatments for inflammatory diseases.[11][12][13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[14][15] Derivatives of 2,4-diaminopyrimidine have been developed to selectively inhibit kinases such as p21-activated kinase 4 (PAK4) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[11][12][13]

Signaling Pathway: p21-activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase that plays a significant role in cytoskeletal dynamics, cell proliferation, and survival.[14][15] Its overexpression is linked to the progression of several cancers.[16] 2,4-diaminopyrimidine-based inhibitors have been shown to suppress cancer cell migration and invasion by downregulating the PAK4/LIMK1/cofilin signaling pathway.[16]

Quantitative Data: Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives

The table below presents the inhibitory potency of representative 2,4-diaminopyrimidine-based kinase inhibitors.

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| 5-Aryl-2,4-diaminopyrimidines | IRAK4 | IC50 < 0.2 µM (cell-based) | [13] |

| 2,4-diaminopyrimidine derivatives | PAK4 | IC50: 5.9 nM, 18.4 nM | [11] |

| 2,4-diaminopyrimidine with indole | PAK4 | Ki: 0.182 µM | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of 6-methyl-2,4-pyrimidinediamine and its derivatives are provided below.

Experimental Workflow for Inhibitor Analysis

The general workflow for identifying and characterizing inhibitors based on the 2,4-diaminopyrimidine scaffold is depicted below.

Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), by monitoring the decrease in NADPH absorbance at 340 nm.[6]

-

Materials:

-

Recombinant human or microbial DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Dihydrofolate (DHF)

-

NADPH

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DHFR Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add assay buffer, NADPH solution, and the test compound dilution (or vehicle control).

-

Add the DHFR enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the DHF substrate solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vitro Anti-Trypanosomal (T. cruzi) Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T. cruzi using a high-content imaging approach with fluorescently labeled parasites.

-

Materials:

-

Host cells (e.g., Vero or L6 cells)

-

T. cruzi strain expressing a fluorescent protein (e.g., tdTomato)

-

Culture medium (e.g., DMEM with 2% FBS)

-

Test compound and positive control (e.g., Benznidazole)

-

96- or 384-well black, clear-bottom imaging plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., Hoechst 33342)

-

High-content imaging system

-

-

Procedure:

-

Seed host cells into the imaging plates and allow them to adhere overnight.

-

Infect the host cell monolayer with metacyclic trypomastigotes at a defined multiplicity of infection (MOI).

-

After 2-4 hours of incubation, wash the wells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.

-

Incubate the plates for 72-120 hours to allow for amastigote replication.

-

Fix the cells with paraformaldehyde and stain the nuclei with Hoechst.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the number of intracellular amastigotes (fluorescent objects) per host cell nucleus.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19][20][21][22]

-

Materials:

-

Mammalian cell line of interest

-

Complete culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader (absorbance at ~570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Carefully remove the culture medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 16. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 17. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Diverse Biological Activities of 6-Methyl-2,4-pyrimidinediamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-2,4-pyrimidinediamine core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a wide array of therapeutic agents. While the parent molecule itself has limited reported biological activity, its derivatives have demonstrated significant potential across multiple disease areas. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer, antiprotozoal, antidiabetic, antihyperlipidemic, and antitubercular properties. This document adheres to stringent data presentation and visualization standards to facilitate research and development efforts.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinase 7 (CDK7) and various Receptor Tyrosine Kinases (RTKs).

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

A series of 2,4-diaminopyrimidine derivatives, including those with a 6-methyl substituent, have been identified as potent and selective inhibitors of CDK7.[1][2] CDK7 is a crucial regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for CDK7 Inhibition

| Compound ID | Modification on this compound Core | Target | IC50 (nM) | Cell Line | Reference |

| 22 | Complex substitutions at 2- and 4-amino positions | CDK7 | 7.21 | MV4-11 | [1] |

| THZ1 | (Reference Compound) | CDK7 | 6.91 | - | [1] |

| BTX-A51 | (Starting Compound) | CDK7 | 272.30 | - | [1] |

Signaling Pathway

The inhibition of CDK7 by these derivatives disrupts the phosphorylation of RNA polymerase II, leading to a halt in transcription, and prevents the activation of other CDKs, thereby causing cell cycle arrest, primarily at the G1/S phase.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of 2,4-diaminopyrimidine have also been developed as multi-targeted RTK inhibitors.[3] These compounds can simultaneously block the signaling of several RTKs, such as Anaplastic Lymphoma Kinase (ALK), which is a key driver in certain cancers. Dual inhibition of ALK and other enzymes like Histone Deacetylases (HDACs) has shown synergistic effects in cancer cell lines.

Quantitative Data for ALK and HDAC Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| 10f | ALK | 2.1 | [3] |

| HDAC1 | 7.9 | [3] | |

| ALKL1196M (Crizotinib-resistant) | 1.7 | [3] | |

| ALKG1202R (Ceritinib-resistant) | 0.4 | [3] | |

| 12a | ALKwt | 9.5 | [4] |

| HDAC1 | 1450 | [4] |

Signaling Pathway

RTK inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Antiprotozoal Activity against Trypanosoma cruzi

A series of 2,4-diamino-6-methylpyrimidines has been identified as a promising starting point for the development of new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. These compounds have shown cytocidal activity against the intracellular amastigote form of the parasite.

Quantitative Data for Anti-Trypanosomal Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Derivatives | Trypanosoma brucei | IC50 | 49 µM | [5] |

| Various Antitrypanosomal Drugs | Trypanosoma brucei | EC50 | 2.5 nM - 15 µM | [6] |

Antidiabetic and Antihyperlipidemic Activities

Antidiabetic Activity

Pyrimidine derivatives have been investigated for their potential as antidiabetic agents, with mechanisms including the inhibition of α-glucosidase and α-amylase, enzymes responsible for the digestion of carbohydrates.[7][8] By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia.

Quantitative Data for α-Glucosidase Inhibition

| Compound Class | Target Enzyme | IC50 | Reference |

| Dihydropyrimidinone Derivative (Compound A) | α-glucosidase | 1.02 µg/ml | [7] |

| 2,4,6-Triaryl Pyrimidine Derivative (4d) | α-glucosidase | 168.9 ± 6.7 µM | [9] |

| 2,4,6-Triaryl Pyrimidine Derivative (4f) | α-glucosidase | 228.4 ± 8.4 µM | [9] |

| Acarbose (Reference Drug) | α-glucosidase | 750.0 ± 5.0 µM | [9] |

Antihyperlipidemic Activity

Certain derivatives of 6-methyl-pyrimidine have demonstrated potent hypolipidemic activity in animal models.[10] These compounds can reduce the levels of total cholesterol and triglycerides.

Quantitative Data for Antihyperlipidemic Activity

| Compound | Animal Model | Dose | Effect | Reference |

| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Rodents | 20 mg/kg/day | Potent hypolipidemic agent | [10] |

| Phenolic derivatives (4a and 6a) | In silico (HMG CoA reductase) | - | Binding energies of -8.3 and -7.9 kcal/mol | [11] |

Antitubercular Activity

The 2,4-diaminopyrimidine core is also a feature of compounds with activity against Mycobacterium tuberculosis. These derivatives often target essential enzymes in the mycobacterial folate pathway.

Quantitative Data for Antitubercular Activity

| Compound Class | Target Organism | MIC (µM) | Reference |

| Imidazo[2,1-b][12][13][14]thiadiazole derivative (5s) | M. tuberculosis H37Rv | 6.03 | [15] |

| Pyrimidine derivatives (22-25) | M. tuberculosis H37Rv | 12.5 | [16] |

Note: The data presented is for pyrimidine derivatives with antitubercular activity. Specific MIC values for this compound derivatives were not available in the searched literature.

Experimental Protocols

In Vitro Kinase Assay (General Protocol for CDK7 and RTKs)

This protocol outlines a general method for determining the inhibitory activity of test compounds against a specific kinase.

Workflow Diagram

Methodology

-

Reagent Preparation: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute the target kinase (e.g., CDK7/Cyclin H/MAT1 complex or ALK) and its specific substrate in the kinase assay buffer. Prepare an ATP solution at a concentration close to its Km value for the kinase.

-

Reaction Setup: In a 96-well plate, add the diluted test compound and the kinase enzyme. Allow for a pre-incubation period if necessary.

-

Initiation: Start the kinase reaction by adding the ATP and substrate mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is done by first depleting the remaining ATP, then converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17][18]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the induction of apoptosis by the test compounds.

Methodology

-

Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[12][13]

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This assay determines the effect of the compounds on cell cycle progression.

Methodology

-

Cell Treatment: Treat cells with the test compound for a specific duration.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[19][20]

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer activity of a lead compound.

Methodology

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound at various doses and schedules (e.g., daily oral gavage). The control group receives the vehicle.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).[21][22]

Trypanosoma cruzi Amastigote Growth Inhibition Assay

This assay measures the ability of compounds to inhibit the growth of the intracellular form of T. cruzi.

Methodology

-

Host Cell Infection: Seed host cells (e.g., Vero cells) in a 96-well plate and infect them with T. cruzi trypomastigotes.

-

Compound Treatment: After allowing for parasite invasion, wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for 3-4 days to allow for amastigote replication.

-

Quantification: Measure parasite growth. This can be done using fluorescently labeled parasites and measuring the fluorescence intensity with a plate reader.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the compound concentration.[23][24]

α-Glucosidase Inhibition Assay

This enzymatic assay determines the inhibitory potential of compounds against α-glucosidase.

Methodology

-

Reaction Setup: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound in a suitable buffer.

-

Initiation: Start the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Absorbance Reading: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[25]

Triton WR-1339 Induced Hyperlipidemia Model in Rats

This in vivo model is used to screen for antihyperlipidemic activity.

Methodology

-

Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 to rats.

-

Compound Treatment: Administer the test compound orally to the hyperlipidemic rats. A positive control group treated with a standard antihyperlipidemic drug (e.g., atorvastatin) and a negative control group should be included.

-

Blood Sampling: Collect blood samples at specified time points after compound administration.

-

Biochemical Analysis: Analyze the serum for total cholesterol, triglycerides, LDL, and HDL levels.

-

Data Analysis: Compare the lipid profiles of the treated groups with the control groups to determine the antihyperlipidemic efficacy of the test compound.[20][26]

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Methodology

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis.

-

Incubation: Incubate the plates for several days.

-

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to the wells.

-

Incubation and Reading: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[12][19]

This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives. The structured data and detailed protocols are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the advancement of these promising compounds into potential clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.3.2. Trypomastigote/Amastigote Susceptibility Assay [bio-protocol.org]

- 3. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Procedure [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. rbcms.com.br [rbcms.com.br]

- 23. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 24. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro α-glucosidase inhibitory assay [protocols.io]

- 26. Hypolipidemic action of Rutin on Triton WR-1339 induced hyperlipidemia in rats [jpccr.eu]

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of 6-Methyl-2,4-pyrimidinediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the pyrimidine scaffold has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. This whitepaper delves into the discovery and development of a specific, highly promising class of pyrimidine derivatives: 6-Methyl-2,4-pyrimidinediamine and its analogues. These compounds have garnered significant attention for their potent and often dual-targeted inhibitory activity against key players in cancer progression, most notably Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). This guide aims to provide a comprehensive technical overview of their synthesis, biological evaluation, and the intricate signaling pathways they modulate, serving as a vital resource for professionals in the field of drug discovery.

A New Wave of Kinase and Epigenetic Regulators

The this compound core represents a versatile scaffold for the design of potent enzyme inhibitors. The strategic placement of a methyl group at the 6-position of the pyrimidine ring has been shown to influence the binding affinity and selectivity of these compounds for their biological targets. The primary focus of research into these derivatives has been their remarkable ability to dually inhibit ALK and HDACs, two seemingly disparate targets that converge on critical cellular processes implicated in cancer.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1] Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other non-histone proteins.[2][3] Their dysregulation is a hallmark of many cancers, leading to altered gene expression profiles that promote tumor growth and survival. The simultaneous inhibition of both ALK and HDACs by a single molecular entity presents a powerful therapeutic strategy to combat cancer through synergistic effects, potentially overcoming drug resistance mechanisms that often plague single-target therapies.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against their target enzymes and various cancer cell lines. The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the efficacy of different analogues.

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | ALK | 3.2 | H2228 (NSCLC) | 0.015 | [4] |

| HDAC1 | 8.5 | A549 (NSCLC) | 1.2 | [4] | |

| Derivative B | ALK | 1.8 | KARPAS-299 (ALCL) | 0.009 | [5] |

| HDAC6 | 5.1 | [5] | |||

| Derivative C | ALK L1196M | 2.5 | H3122 (NSCLC) | 0.021 | [4] |

| HDAC1 | 10.2 | [4] |

Table 1: In vitro inhibitory activity of selected this compound derivatives against target enzymes and cancer cell lines.

| Compound ID | Cell Line | Assay Type | Endpoint | Result | Reference |

| Derivative A | H2228 | Cell Cycle Analysis | G1/S Arrest | 45% increase in G1 phase | [5] |

| Derivative A | H2228 | Apoptosis Assay | Annexin V Staining | 3-fold increase in apoptotic cells | [5] |

| Derivative B | KARPAS-299 | Anti-proliferative | MTT Assay | 85% inhibition at 1 µM | [4] |

Table 2: Cellular effects of lead this compound derivatives.

Experimental Protocols: A Guide to Evaluation

The discovery and optimization of this compound derivatives rely on a series of well-defined experimental protocols. This section provides a detailed methodology for the synthesis and biological evaluation of these compounds.

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a multi-step process that can be adapted to generate a diverse library of analogues.[6] A common synthetic route starts from commercially available 2-amino-4-chloro-6-methylpyrimidine.[6]

-

Step 1: Nucleophilic Substitution. The starting material, 2-amino-4-chloro-6-methylpyrimidine, is subjected to a nucleophilic aromatic substitution reaction with a desired amine (R1-NH2) in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. This reaction typically proceeds at elevated temperatures to afford the intermediate N4-substituted-6-methyl-2-aminopyrimidine.

-

Step 2: Second Nucleophilic Substitution or Coupling. The 2-amino group can then be further functionalized. For instance, a second nucleophilic substitution can be performed if a suitable leaving group is present. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce a second amine (R2-NH2) at the 2-position, yielding the final 6-Methyl-N2,N4-disubstituted-2,4-pyrimidinediamine derivative.

-

Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by characterization using methods like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ALK)

The inhibitory activity of the synthesized compounds against ALK is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[7]

-

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the ALK kinase domain by the test compound.

-

Procedure:

-

A solution of the ALK enzyme is prepared in a kinase buffer.

-

Serial dilutions of the test compound are prepared in DMSO and then diluted in the kinase buffer.

-

The ALK enzyme and the test compound are pre-incubated in a 384-well plate.

-

A mixture of the europium-labeled anti-tag antibody and the Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro HDAC Inhibition Assay

The inhibitory effect of the compounds on HDAC enzymes is assessed using a fluorometric assay.[8][9]

-

Principle: This assay utilizes a fluorogenic HDAC substrate, which upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent molecule.

-

Procedure:

-

Recombinant human HDAC enzyme (e.g., HDAC1) is diluted in an assay buffer.

-

Serial dilutions of the test compound are prepared.

-

The HDAC enzyme and the test compound are incubated in a 96-well plate.

-

The fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

-

The plate is incubated at 37°C.

-

A developer solution containing a protease is added to stop the HDAC reaction and cleave the deacetylated substrate, generating a fluorescent signal.

-

The fluorescence is measured using a microplate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition versus the log concentration of the inhibitor.

Cell-Based Anti-proliferative Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cells is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizing the Molecular Mechanisms

To better understand the intricate biological processes influenced by this compound derivatives, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: The ALK signaling pathway and its inhibition.

Caption: The mechanism of action of HDAC inhibitors.

Caption: A typical experimental workflow for discovery.

Conclusion and Future Directions

The discovery of this compound derivatives as potent dual inhibitors of ALK and HDACs represents a significant advancement in the field of oncology drug discovery. The data and protocols presented in this whitepaper underscore the therapeutic potential of this chemical scaffold. The ability to simultaneously target a key oncogenic driver and a critical epigenetic regulator offers a promising strategy to enhance anti-tumor efficacy and combat drug resistance.

Future research in this area should focus on several key aspects. Firstly, the exploration of the structure-activity relationship needs to be expanded to further optimize the potency and selectivity of these dual inhibitors. Secondly, a deeper understanding of the downstream signaling consequences of dual ALK/HDAC inhibition is crucial to identify potential biomarkers for patient selection and to predict synergistic or antagonistic interactions with other therapies. Finally, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties, safety profiles, and anti-tumor efficacy of lead compounds in relevant animal models. The continued investigation of this compound derivatives holds the promise of delivering novel and effective treatments for patients with ALK-driven and other aggressive cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

In Vitro Screening of 6-Methyl-2,4-pyrimidinediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine serves as a core scaffold for a variety of biologically active molecules. While comprehensive in vitro screening data for the parent compound is not extensively available in public literature, numerous derivatives have been synthesized and evaluated, revealing potent inhibitory activities against several key therapeutic targets. This technical guide provides an in-depth overview of the potential in vitro screening strategies for this compound, drawing insights from the well-characterized activities of its analogues.

This document outlines detailed experimental protocols for a panel of relevant in vitro assays, including those for DNA methyltransferase (DNMT), dihydrofolate reductase (DHFR), and histamine N-methyltransferase (HNMT) inhibition, as well as general kinase and cell viability assays. Furthermore, it presents quantitative data for notable derivatives to offer a comparative baseline for future screening efforts. The included signaling pathway and workflow diagrams, rendered in Graphviz, provide a clear visual representation of the molecular interactions and experimental processes discussed.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of key derivatives of this compound against various enzymatic targets. This data provides a foundational understanding of the potential biological effects of this chemical scaffold.

| Derivative Name | Target Enzyme | IC50 Value | Assay Type |

| SGI-1027 | DNMT1 | 6 µM | Cell-free |

| SGI-1027 | DNMT3A | 8 µM | Cell-free |

| SGI-1027 | DNMT3B | 7.5 µM | Cell-free |

| Metoprine | Histamine N-methyltransferase (HNMT) | 91 nM | Not Specified |

| Metoprine | Dihydrofolate Reductase (DHFR) - Chicken | 1 µM | Not Specified |

| Metoprine | Dihydrofolate Reductase (DHFR) - Rat | 1.6 µM | Not Specified |

| Metoprine | Dihydrofolate Reductase (DHFR) - T. equiperdum | 60 µM | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the screening of this compound and its derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well microplate

-

Cells of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)

This assay measures the activity of DNMTs and the inhibitory potential of compounds.

Materials:

-

DNMT assay kit (containing assay buffer, DNMT substrate-coated plate, S-adenosylmethionine (SAM), capture antibody, detection antibody, and developer solution)

-

Purified DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B)

-

This compound

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the wells of the DNMT substrate-coated plate. Include a known inhibitor as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

-

Enzyme and Cofactor Addition: Add the DNMT enzyme and the cofactor SAM to each well to initiate the methylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA methylation.

-

Washing: Wash the plate to remove unbound reagents.

-

Antibody Incubation: Add the capture antibody, which specifically recognizes methylated DNA, and incubate. Follow with a wash step and the addition of a horseradish peroxidase (HRP)-conjugated detection antibody.

-

Signal Development: Add the developer solution and incubate until a color change is observed. Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition of DNMT activity for each concentration of the test compound and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of DHFR.

Materials:

-

DHFR assay kit (containing assay buffer, DHFR enzyme, NADPH, and dihydrofolate substrate)

-

This compound

-

Microplate reader capable of kinetic measurements

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit protocol.

-

Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and DHFR enzyme.

-

Compound and Enzyme Incubation: Add the test compound at various concentrations to the wells of a microplate. Add the DHFR-containing reaction mix and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NADPH and the dihydrofolate substrate.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Histamine N-methyltransferase (HNMT) Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of a compound on HNMT activity using a radiolabeled methyl donor.

Materials:

-

Purified HNMT enzyme

-

Histamine

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay buffer (e.g., phosphate buffer, pH 7.8)

-

Stop solution (e.g., 0.5 M borate buffer, pH 10)

-

Scintillation cocktail

-

Scintillation counter

-

This compound

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, HNMT enzyme, and the test compound (this compound) at various concentrations. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Start the reaction by adding a mixture of histamine and [³H]-SAM.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Extraction: Extract the radiolabeled product (methylhistamine) into an organic solvent (e.g., toluene/isoamyl alcohol).

-

Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of HNMT activity for each compound concentration and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: A generic workflow for in vitro screening of compounds.

Caption: The role of DNMT in DNA methylation and gene silencing.

Caption: The role of DHFR in folate metabolism and nucleotide synthesis.

6-Methyl-2,4-pyrimidinediamine: A Deep Dive into its Structure-Activity Relationship as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Methyl-2,4-pyrimidinediamine serves as a key building block for the development of potent enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on their role as DHFR inhibitors.

Core Principles of Inhibition

This compound and its derivatives primarily exert their biological effects by inhibiting dihydrofolate reductase. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular replication. By competitively binding to the active site of DHFR, these inhibitors disrupt the production of these vital components, leading to the arrest of DNA synthesis and ultimately, cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.

Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives as DHFR Inhibitors

A recent study by Meirelles et al. (2024) on the rational design of 2,4-diaminopyrimidine derivatives as inhibitors of mycobacterial DHFR provides a valuable case study. Although the parent scaffold in this study is not this compound, the SAR findings are highly relevant to understanding the impact of substitutions on the 2,4-diaminopyrimidine core. The following table summarizes the inhibitory activities of a selection of these compounds against Mycobacterium abscessus (Mab) DHFR and Mycobacterium avium (Mav) DHFR.

| Compound ID | R Group | Mab DHFR IC50 (µM) | Mav DHFR IC50 (µM) |

| 1 | H | >100 | >100 |

| 2 | CH3 | 50.5 ± 2.5 | 25.6 ± 1.3 |

| 3 | Ethyl | 25.3 ± 1.8 | 12.8 ± 0.9 |

| 4 | Propyl | 12.7 ± 1.1 | 6.4 ± 0.5 |

| 8 | (S)-2-hydroxypropyl | 0.7 ± 0.1 | 0.3 ± 0.05 |

Data presented is a representative selection from Meirelles et al. (2024) for illustrative purposes of SAR in the 2,4-diaminopyrimidine class.

From this and other studies on 2,4-diaminopyrimidine derivatives, several key SAR principles can be established:

-

The 2,4-diamino groups are essential for binding to the active site of DHFR, forming key hydrogen bond interactions with conserved amino acid residues.

-

Substitution at the 6-position of the pyrimidine ring significantly influences potency and selectivity. Small alkyl groups, such as the methyl group in this compound, are generally well-tolerated and can contribute to favorable interactions within the enzyme's active site.

-

Introduction of hydrophobic and substituted aryl groups at other positions on the pyrimidine ring can lead to a significant increase in inhibitory activity. The nature and position of substituents on these aryl rings are critical for optimizing interactions with the enzyme.

-

Flexibility of the linker connecting the pyrimidine core to other moieties can impact the compound's ability to adopt an optimal conformation for binding.

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by this compound derivatives initiates a cascade of downstream cellular events. The primary consequence is the depletion of the intracellular pool of tetrahydrofolate (THF). This has a direct impact on one-carbon metabolism, leading to the inhibition of essential biosynthetic pathways.

Caption: DHFR inhibition by this compound derivatives disrupts DNA synthesis.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

-